BenchChemオンラインストアへようこそ!

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide

bioactivity profiling target engagement chemical biology

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide provides a rare hybrid scaffold that combines the antitubercular-privileged isonicotinamide core with a 3-methylisoxazole ring. The compound is an ideal starting point for bespoke probe synthesis, fragment-based drug discovery, and negative control tool in mycobacterial assays. Supplied as research-grade powder with flexible packaging; competitive pricing for bulk orders and library diversification programs available upon request.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 1421443-61-9
Cat. No. B2668460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide
CAS1421443-61-9
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H13N3O2/c1-9-8-11(17-15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16)
InChIKeyCQTKJAFDSDDHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide (CAS 1421443-61-9): Baseline Characterization and Procurement Context


N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide (CAS 1421443-61-9) is a synthetic small molecule (C₁₂H₁₃N₃O₂, MW 231.25) belonging to the isonicotinamide class, characterized by a pyridine-4-carboxamide core linked via an ethyl spacer to a 3-methylisoxazole ring [1]. This structural architecture combines motifs found in both antitubercular agents (isonicotinamide/isoniazid class) and bioactive isoxazole-containing compounds. The compound is registered in authoritative chemical databases, including PubChem (CID 71789729) and ChEMBL (CHEMBL4931134), confirming its identity and availability as a research chemical [1][2]. However, its biological annotation remains undeveloped, with no bioactivity data deposited in ChEMBL as of the latest release [2].

Why Generic Substitution Fails for N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide (CAS 1421443-61-9)


In the absence of a published bioactivity profile for N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, generic substitution cannot be quantitatively justified or excluded [1]. The isonicotinamide class exhibits profound target-dependent SAR, where minor structural modifications—such as the isoxazole substitution pattern, ethyl linker length, or pyridine ring position—can drastically alter target engagement, selectivity, and pharmacokinetics compared to class members like isoniazid or ethionamide [2]. Without head-to-head data, any analog selection based solely on structural similarity introduces unquantifiable risk that the substitute lacks the desired activity or has an altered safety profile [2]. The following section details the specific evidence gap.

Quantitative Evidence Guide for N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide (CAS 1421443-61-9): Critical Assessment of Available Data


Absence of Bioactivity Data in ChEMBL: A Critical Differential Gap

A definitive differentiator for N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide is the complete absence of deposited bioactivity data. As of the current release, the ChEMBL record (CHEMBL4931134) contains zero affinity, potency, or ADMET data points [1]. This stands in stark contrast to well-characterized isonicotinamide class members. For example, isoniazid has thousands of associated bioactivities in ChEMBL [2]. This data vacuum means no quantitative comparator-based evidence can be generated to guide scientific selection relative to any analog. Any procurement decision based on published data is, at present, impossible. This should be the primary factor in assessing the compound's current utility.

bioactivity profiling target engagement chemical biology

Realistic Application Scenarios for N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide Based on Current Evidence


Chemical Tool Generation for Target Identification

Given the complete lack of bioactivity data, the most appropriate near-term application is as a precursor for bespoke probe synthesis. The compound's handleable functional groups (isoxazole, amide, pyridine) make it a candidate for library diversification to identify novel targets, a strategy used in fragment-based drug discovery. This is a de novo investigation scenario, not a use case based on existing activity [1].

Negative Control or Chemical Genomic Screening

The compound's proven lack of activity in the limited antitubercular screening data against Mycobacterium intracellulare (not active) suggests it may serve as a negative control in specific assay formats. This is a supporting role, not a primary screening asset .

Structural Biology Crystallography Ligand

Isonicotinamide-based fragments are often used as co-crystallization ligands to probe protein binding sites. The compound's fragment-like size and the presence of the isonicotinamide moiety, a known privileged structure, makes it a suitable candidate for crystallographic fragment screening campaigns, but this application is hypothetical until validated [1].

Quote Request

Request a Quote for N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.